Thulium(III) oxalate

CAS No.:

Cat. No.: VC16196206

Molecular Formula: C6H6O12Tm2

Molecular Weight: 607.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6O12Tm2 |

|---|---|

| Molecular Weight | 607.97 g/mol |

| IUPAC Name | oxalic acid;thulium |

| Standard InChI | InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

| Standard InChI Key | MIUIFFSRAZCVOZ-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm] |

Introduction

Chemical and Structural Properties of Thulium(III) Oxalate

Composition and Molecular Characteristics

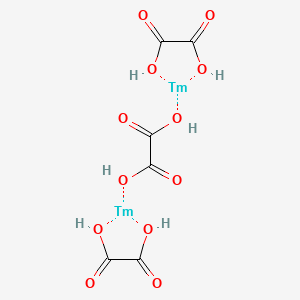

Thulium(III) oxalate hydrate is defined by the formula Tm₂(C₂O₄)₃·xH₂O, where represents variable water molecules in the hydrated structure. The anhydrous form, Tm₂(C₂O₄)₃, has a molecular weight of 619.94 g/mol, while hydrated variants exhibit higher molecular weights depending on the degree of hydration . The compound’s crystalline lattice consists of thulium(III) ions coordinated to oxalate anions () in a bidentate configuration, forming a three-dimensional network stabilized by hydrogen bonds from water molecules.

Table 1: Fundamental Properties of Thulium(III) Oxalate Hydrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 58176-73-1 | |

| Molecular Formula | Tm₂(C₂O₄)₃·xH₂O | |

| Molecular Weight (Anhydrous) | 619.94 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥99% | |

| Solubility | Insoluble in water |

Spectroscopic and Thermal Behavior

Thermogravimetric analysis (TGA) of thulium(III) oxalate hydrate reveals a multi-stage decomposition process. Initial mass loss corresponds to the release of hydration water (50–150°C), followed by oxalate anion decomposition into CO₂ and CO (250–400°C), ultimately yielding thulium(III) oxide (Tm₂O₃) as the final product above 600°C . This decomposition pathway is critical for its use as a precursor in oxide synthesis. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands at 1,630 cm⁻¹ (C=O stretching) and 1,320 cm⁻¹ (C-O symmetric stretching), confirming oxalate coordination .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Thulium(III) oxalate is typically synthesized via precipitation reactions. A common method involves adding oxalic acid (H₂C₂O₄) to an aqueous solution of thulium(III) chloride (TmCl₃) under controlled pH conditions:

The precipitate is filtered, washed with deionized water, and dried at 80°C to obtain the hydrated form . For high-purity applications, recrystallization from dilute nitric acid is employed to remove residual impurities.

Industrial Manufacturing

Industrial production scales this reaction using continuous flow reactors to ensure consistent particle size and purity. Post-synthesis, the product undergoes calcination at 200–300°C to produce the anhydrous form, which is milled into submicron powders for specialized applications . Advanced quality control measures, including X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS), verify phase purity and elemental composition.

Applications in Advanced Materials and Technology

Precursor for Thulium-Doped Laser Crystals

Thulium(III) oxalate is a key starting material for synthesizing Tm³⁺-doped yttrium aluminum garnet (Tm:YAG) and holmium-chromium-thulium YAG (Ho:Cr:Tm:YAG) crystals. These laser mediums emit in the 1.9–2.1 μm range, making them ideal for minimally invasive medical procedures such as lithotripsy and soft-tissue ablation . The oxalate’s high purity ensures minimal optical losses in the final laser crystals.

Catalysis and Functional Ceramics

In catalysis, thulium(III) oxalate-derived Tm₂O₃ exhibits exceptional activity in methane oxidation and nitrogen oxide reduction. Its high surface area and thermal stability (up to 1,200°C) make it suitable for automotive exhaust catalysts . Additionally, Tm₂O₃ ceramics produced via oxalate decomposition show promise in radiation shielding due to thulium’s high neutron absorption cross-section.

Table 2: Comparative Analysis of Thulium Compounds

| Compound | Melting Point (°C) | Solubility in Water | Primary Application |

|---|---|---|---|

| Tm₂(C₂O₄)₃ | Decomposes >250 | Insoluble | Oxide precursor |

| TmCl₃ | 821 | Soluble | Metallurgy, phosphors |

| Tm₂O₃ | 2,347 | Insoluble | Lasers, catalysis |

Future Research Directions

Emerging studies explore thulium(III) oxalate’s potential in quantum computing materials and as a contrast agent in magnetic resonance imaging (MRI). Its 4f¹³ electron configuration enables unique magnetic properties, which could revolutionize data storage technologies. Further investigation into its photocatalytic activity for water splitting is also underway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume